3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the fluorophenyl, dimethyl, and phenoxyphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like nitro or amino groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets within cells. This interaction can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, commonly found in tea and coffee.
Theobromine: Another purine alkaloid, found in cocoa and chocolate.
Theophylline: A compound similar to caffeine, used in medicine for its bronchodilator effects.
Uniqueness
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H26FN5O3 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O3/c1-19-16-33(21-12-14-23(15-13-21)38-22-9-4-3-5-10-22)28-31-26-25(34(28)17-19)27(36)35(29(37)32(26)2)18-20-8-6-7-11-24(20)30/h3-15,19H,16-18H2,1-2H3 |
InChI Key |
WHNBFXKMAKWTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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